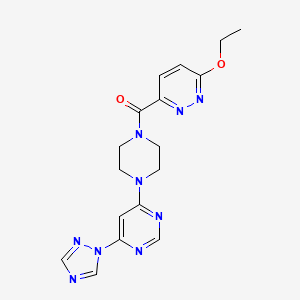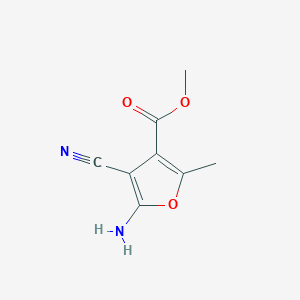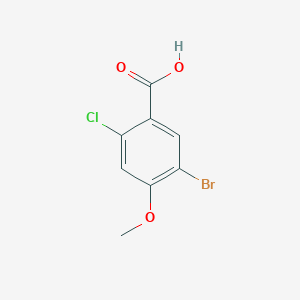
5-Bromo-2-chloro-4-methoxybenzoic acid
Vue d'ensemble
Description
5-Bromo-2-chloro-4-methoxybenzoic acid is a chemical compound with the molecular weight of 265.49 . It is a solid substance that is stored and shipped at ambient temperature .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-4-methoxybenzoic acid involves several steps, starting from cheap, easily available dimethyl terephthalate . The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . Another method involves the use of 2-chlorobenzoic acid, concentrated sulfuric acid, and potassium sulfide, followed by the addition of N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4-methoxybenzoic acid can be represented by the InChI code: 1S/C8H6BrClO3/c1-13-7-3-6 (10)5 (9)2-4 (7)8 (11)12/h2-3H,1H3, (H,11,12) and the InChI key: DLTGYPSSHXBNQG-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Bromo-2-chloro-4-methoxybenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
5-Bromo-2-chloro-4-methoxybenzoic acid is a solid substance . It has a molecular weight of 265.49 .Applications De Recherche Scientifique
1. Natural Product Derivatives and Bioactivity Studies
5-Bromo-2-chloro-4-methoxybenzoic acid, along with other bromophenol derivatives, has been identified in natural products such as red algae Rhodomela confervoides. These compounds were studied for their potential bioactivity, although they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
2. Synthetic Chemistry and Pharmaceutical Intermediates
5-Bromo-2-chloro-4-methoxybenzoic acid serves as a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are under study for diabetes therapy. Its synthesis involves a multi-step process starting from dimethyl terephthalate, demonstrating its significance in pharmaceutical manufacturing (Zhang et al., 2022).
3. Chemical Synthesis and Reactivity Studies
The compound's chemical reactivity has been explored in various contexts. For instance, its derivatives have been synthesized and their reactivity with different nucleophiles studied, revealing insights into substitution reactions and chemical properties (Monte et al., 1971).
4. Solubility and Thermodynamic Studies
Research has also been conducted on the solubility and thermodynamic properties of related methoxybenzoic acids. These studies contribute to a better understanding of the compound's behavior in different solvents and conditions, which is vital for its application in various chemical processes (Liu et al., 2020).
5. Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of 5-Bromo-2-chloro-4-methoxybenzoic acid have been used to synthesize novel compounds. For example, tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates were synthesized, and their structural features were analyzed, contributing to the field of inorganic chemistry and material science (Sharutin et al., 2014).
Safety And Hazards
The safety information for 5-Bromo-2-chloro-4-methoxybenzoic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions of 5-Bromo-2-chloro-4-methoxybenzoic acid are likely to be influenced by its role as a key intermediate in the synthesis of SGLT2 inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy , indicating potential future applications in the treatment of this disease.
Propriétés
IUPAC Name |
5-bromo-2-chloro-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNHCKYILXFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-methoxybenzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


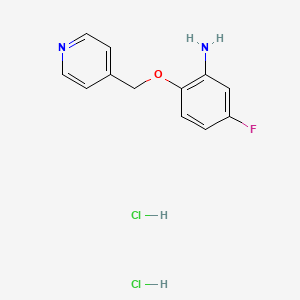
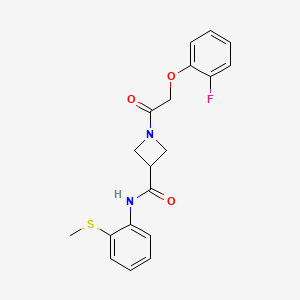
![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)
![Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2921105.png)
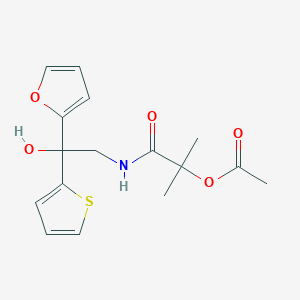
![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)
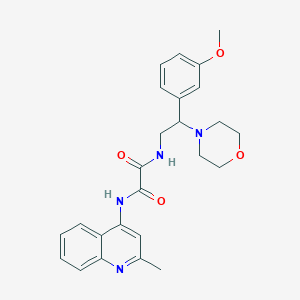
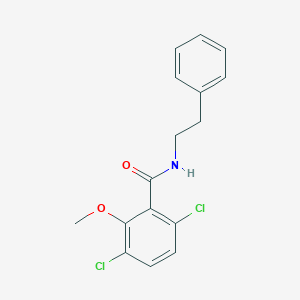
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)
![1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2921114.png)
![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)
